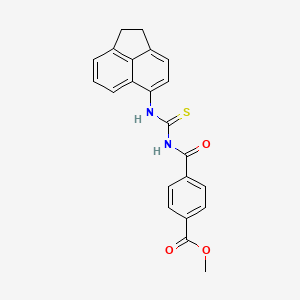

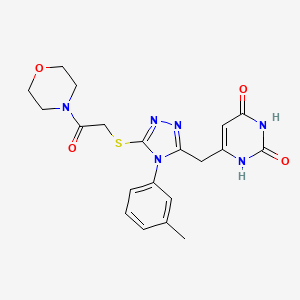

Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound . It is a derivative of acenaphthene , which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . This compound is part of a series of novel acenaphthene derivatives that have been synthesized for potential pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . Commercially available acenaphthene is first reacted with bromoacetyl bromide in the presence of aluminum chloride to give crude 5-bromoacetylacenaphthene . The raw product is then purified using a silica column with ethyl acetate/petroleum ether as eluent . The final compounds are prepared by reacting the purified product with 2-thiourea or aryl thioureas under reflux using ethanol as solvent .Applications De Recherche Scientifique

- Background : Acenaphthene derivatives, including Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate, have shown promise as potential antitumor agents .

- Methodology : Cells were exposed to the compounds for 48 hours, followed by an MTT assay to assess cell viability. Compound 3c emerged as a potent antitumor agent .

Antitumor Activity

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to target enzymes like dipeptidyl peptidase 4 .

Mode of Action

Based on its structural similarity to other acenaphthene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Acenaphthene derivatives have been reported to exhibit diverse biological properties, including antitumor , antifungal , antimicrobial , anti-inflammatory , and insecticidal activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Acenaphthene derivatives have been reported to exhibit antitumor activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cytotoxic effects in cancer cells .

Propriétés

IUPAC Name |

methyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamothioylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22(28)23-18-12-11-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSRGRJXPFOMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)